rac α-Methadol-d3
CAS No.: 1217842-77-7
Cat. No.: VC0052914
Molecular Formula: C21H29NO
Molecular Weight: 314.487
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217842-77-7 |
---|---|
Molecular Formula | C21H29NO |
Molecular Weight | 314.487 |
IUPAC Name | (3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol |
Standard InChI | InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1/i1D3 |
Standard InChI Key | QIRAYNIFEOXSPW-FULVYNFCSA-N |
SMILES | CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Introduction
Structural Characteristics and Chemical Properties
rac α-Methadol-d3 is characterized by its trideuterated structure, where three hydrogen atoms have been replaced with deuterium (²H), a stable isotope of hydrogen. This strategic labeling enables precise tracking in biological systems without significantly altering the compound's pharmacological activity.
Basic Chemical Information
Property | Value |
---|---|
CAS Number | 1217842-77-7 |
Molecular Formula | C₂₁D₃H₂₆NO |
Molecular Weight | 314.48 g/mol |
IUPAC Name | (3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol |
SMILES | [2H]C([2H])([2H])CC@@HC(CC@@HN(C)C)(c1ccccc1)c2ccccc2 |
InChI | InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1/i1D3 |
The structure includes a dimethylamino group and two phenyl rings, contributing to its specialized pharmacological properties . The stereochemistry is specified with the 3R,6R configuration, indicating the racemic nature of the compound with specific orientation at these positions .
Synthesis and Production Methods
The synthesis of rac α-Methadol-d3 typically involves specialized deuteration processes that require precise control of reaction conditions.
Synthetic Routes
The primary synthetic pathway involves the reduction of Methadone Hydrochloride using deuterated reagents to introduce the deuterium atoms at specific positions:
-
Starting with methadone as a precursor
-
Deuterium incorporation using deuterated reducing agents
-
Controlled reaction conditions to ensure stereoselective reduction
The reaction typically requires carefully controlled temperatures and pressures to ensure the specific incorporation of deuterium atoms at designated positions within the molecular structure .
Industrial Production Considerations
Industrial production methods mirror these synthetic routes but are scaled for larger quantities while maintaining stringent quality control measures:
-
Larger-scale deuteration processes
-
Verification of deuterium incorporation using Nuclear Magnetic Resonance (NMR) spectroscopy
-
Quality assurance protocols to ensure consistent deuterium positioning
Pharmacological Properties
rac α-Methadol-d3 exhibits pharmacological properties similar to its non-deuterated analog, with specific advantages for research applications.
Receptor Interactions
The biological activity of rac α-Methadol-d3 is primarily linked to its interaction with the μ-opioid receptor, a G-protein-coupled receptor involved in pain modulation. Upon activation, this receptor inhibits neurotransmitter release associated with pain transmission .
Parameter | Typical Value Range |
---|---|
Volume of Distribution (Vc/F) | 112-145 L |
Absorption Rate Constant (ka) | 0.55-0.62 h⁻¹ |
Clearance (CL/F) | 8.3-8.7 L h⁻¹ |
These values are extrapolated from studies of related compounds and may vary based on specific patient populations .
Analytical Detection Methods
rac α-Methadol-d3 requires specialized analytical techniques for accurate detection and quantification in research settings.
Chromatographic and Spectroscopic Techniques
The following analytical methods are commonly employed for identification and quantification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
Research has shown that when using GC-MS analysis for metabolic studies, deuterated methadone compounds like rac α-Methadol-d3 provide excellent internal standards due to their similar chromatographic behavior but distinct mass spectral properties .
Sample Preparation Methods
Effective analysis requires specific sample preparation protocols:
-
Solid-phase extraction (SPE) procedures
-
Protein precipitation for biological samples
-
Internal standardization using structurally similar deuterated compounds
The use of Strata-X-C-33 μm polymeric strong cation 96 well plates has been documented as an effective method for sample preparation before mass spectrometric analysis .
Research Applications
rac α-Methadol-d3 has significant applications across various scientific domains.
Pharmacokinetic Research
The compound's primary use is in pharmacokinetic studies where it serves as:
-
An internal standard for quantitative analysis
-
A tracer compound for metabolic pathway investigations
Metabolic Studies
In metabolic investigations, rac α-Methadol-d3 provides valuable insights into:
-
N-demethylation pathways
-
Hydroxylation mechanisms
-
Phase II conjugation reactions
Studies have employed deuterated methadone analogs to investigate steady-state pharmacokinetics in patients receiving methadone maintenance treatment, revealing important insights into metabolic variations .
Analytical Reference Standards
As a certified reference material, rac α-Methadol-d3 is used to:
-
Calibrate analytical instruments
-
Validate quantitative methods
-
Ensure consistent analysis in regulatory and clinical research settings
Comparison with Related Compounds
rac α-Methadol-d3 belongs to a family of related deuterated opioid compounds used in research.
Structural Relatives
Compound | Molecular Formula | Molecular Weight | Key Difference |
---|---|---|---|
rac α-Methadol-d3 | C₂₁D₃H₂₆NO | 314.48 g/mol | Alcohol functional group |
rac Methadone-d3 Hydrochloride | C₂₁D₃H₂₄NO·HCl | 348.92 g/mol | Ketone group and HCl salt |
rac Methadone-d3 | C₂₁D₃H₂₄NO | 312.46 g/mol | Ketone functional group |
The differences in functional groups (hydroxyl in methadol versus ketone in methadone) result in different pharmacological properties and metabolic pathways .
Stereochemical Considerations
Research has demonstrated significant differences in the pharmacokinetics of stereoisomers:
-
(R)-methadone typically shows longer half-life than (S)-methadone
-
Stereoselective differences in protein binding
These stereochemical differences highlight the importance of racemic standards like rac α-Methadol-d3 for comprehensive analytical method development .
Practical Considerations for Research Use
When working with rac α-Methadol-d3 in research settings, several practical considerations must be addressed.
Regulatory Status
As a derivative of a controlled substance, rac α-Methadol-d3 is subject to regulatory restrictions:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume